N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine

Medicinal Chemistry Chemical Biology Kinase Probe

This compound offers a unique N-cyclohexyl-6-methylsulfonylmethyl substitution pattern that is underrepresented in published SAR. It is best deployed as a 'bait' in chemical biology pull-down experiments or CETSA to identify endogenous binding partners, or as a selectivity probe in kinase panels where off-target binding data is needed to benchmark lead series. Procurement is justified by its distinct pharmacophore, which may uncover novel target biology not accessible to well-annotated kinase inhibitors.

Molecular Formula C17H22N4O2S
Molecular Weight 346.45
CAS No. 338967-54-7
Cat. No. B2443030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine
CAS338967-54-7
Molecular FormulaC17H22N4O2S
Molecular Weight346.45
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)NC3CCCCC3
InChIInChI=1S/C17H22N4O2S/c1-24(22,23)12-15-10-16(19-14-7-3-2-4-8-14)21-17(20-15)13-6-5-9-18-11-13/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,20,21)
InChIKeyODOKZPGUEWYSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS 338967-54-7): Procurement-Grade Physicochemical Baseline


N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS 338967-54-7) is a synthetic small molecule with the molecular formula C17H22N4O2S and a molecular weight of 346.45 g/mol [1]. It is categorized as a 4-pyrimidinamine derivative, a structural class frequently associated with kinase inhibition, and is supplied at a typical purity of NLT 97% for pharmaceutical R&D applications . Its physicochemical properties, such as a calculated XLogP3-AA of 2.1 and 5 rotatable bonds, are established [1], providing a procurement baseline, but its specific biological target engagement profile remains undefined in the public domain.

Procurement Risk of N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine Substitution Without Target-Specific Data


Generic substitution among 4-pyrimidinamine derivatives is scientifically unsound due to the significant impact of subtle structural variations on target selectivity and potency [1]. For N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine, the specific combination of a cyclohexyl N-substituent and a methylsulfonylmethyl group creates a unique pharmacophore. Even minor alterations can lead to complete loss of activity or a switch in biological target. The absence of a disclosed primary target and comparative data against near-neighbor analogs in the public domain [2] elevates procurement risk. Selecting this compound cannot be based on class-level assumptions but requires explicit, project-specific screening data, which is currently unavailable for a head-to-head comparison.

Quantitative Differentiation Evidence for N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine: A Gap Analysis


Structural Uniqueness vs. Generic 4-Pyrimidinamine Scaffolds

This compound is structurally differentiated from the broad class of 4-pyrimidinamine inhibitors by its N-cyclohexyl and 6-methylsulfonylmethyl substituents [1]. While a core 4-pyrimidinamine motif is shared with many kinase inhibitors, the specific substitution pattern dictates target binding. No direct comparator data from the same study exists to quantify the impact on potency, selectivity, or PK from switching, for example, the cyclohexyl group to a phenyl or the methylsulfonylmethyl to a methyl group. This evidence is purely structural.

Medicinal Chemistry Chemical Biology Kinase Probe

Supplier-Specified Purity as a Quality Baseline

The compound is offered commercially with a supplier-stated purity of NLT 97% . This provides a minimum procurement specification. In the absence of published bioactivity data, this becomes a critical quality gate. A comparator analog with a published IC50 of 100 nM but supplied at 90% purity would carry 10% unknown impurity risk; procuring this compound at NLT 97% purity mitigates that variable for downstream screening, although its absolute potency is unknown.

Procurement Quality Control Analytical Chemistry

Physicochemical Property Profile for Solubility and Permeability Pre-Screening

The compound has a calculated lipophilicity of XLogP3-AA = 2.1 and a topological polar surface area (TPSA) of 87 Ų, derived from its structure [1]. This profile places it within a favorable range for oral absorption by Lipinski's Rule of Five. Compared to a hypothetical, more polar analog (e.g., with a carboxylic acid group, TPSA > 100 Ų, XLogP < 1), this compound is predicted to have superior passive membrane permeability, a quantitative yet theoretical differentiator.

ADME Drug-likeness Computational Chemistry

Pragmatic Application Scenarios for N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine Given Current Evidence Gaps


Custom Chemical Probe for Novel Target De-orphanization

Given its undefined primary target, this compound is best applied as a structurally-novel 'bait' in chemical biology pull-down experiments or cellular thermal shift assays (CETSA) to identify its endogenous protein binding partners [1]. Its unique substitution pattern may confer a binding profile distinct from well-annotated kinase inhibitors, potentially uncovering novel target biology, a hypothesis-driven use case necessitating its procurement over a known tool compound.

Negative Control or Specificity Panel Component in Kinase Screening

Due to its core 4-pyrimidinamine structure, it can be incorporated into kinase selectivity panels as a probe for off-target binding. Quantitative inactivity against a specific kinase (e.g., IC50 > 10 µM) is as valuable as potent inhibition when profiling a lead series, and the compound's procurement is justified to fill this analytical gap. [1]

Starting Point for Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry groups may source this compound specifically because its N-cyclohexyl-6-methylsulfonylmethyl substitution pattern is underrepresented in published SAR studies. Procuring it serves as a strategic 'scout' molecule to evaluate the chemical space before committing to a full analog synthesis campaign.

Quote Request

Request a Quote for N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.